7-[3-methoxy-2-(2-phenylethoxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-[3-METHOXY-2-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound with a molecular formula of C22H21NO3S and a molecular weight of 379.48 . This compound is characterized by its unique structure, which includes a thienopyridinone core substituted with methoxy, phenylethoxy, and phenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-METHOXY-2-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thienopyridinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the methoxy and phenylethoxy groups can be done via nucleophilic substitution reactions using corresponding halides and bases.
Final Assembly: The phenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling, under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-[3-METHOXY-2-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides and bases like sodium hydride in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7-[3-METHOXY-2-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 7-[3-METHOXY-2-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one: Similar in structure but lacks the thienopyridinone core.
7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one: Shares some structural features but differs in functional groups and core structure.
Uniqueness
7-[3-METHOXY-2-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is unique due to its thienopyridinone core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H21NO3S |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
7-[3-methoxy-2-(2-phenylethoxy)phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C22H21NO3S/c1-25-19-9-5-8-16(17-14-20(24)23-18-11-13-27-22(17)18)21(19)26-12-10-15-6-3-2-4-7-15/h2-9,11,13,17H,10,12,14H2,1H3,(H,23,24) |
InChI Key |
CSRTWGONOQTODF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCCC2=CC=CC=C2)C3CC(=O)NC4=C3SC=C4 |
Origin of Product |
United States |
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